molecular formula C17H17N3O3 B2550314 N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034296-64-3

N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2550314
CAS No.: 2034296-64-3
M. Wt: 311.341
InChI Key: MXOOBRHGEBETFY-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that features a furan ring, a benzyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid .

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

N-(4-(furan-3-yl)benzyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Compounds

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The structure of pyrazoles allows for various substitutions that can enhance or modify their biological profiles. The specific compound , this compound, is particularly noteworthy due to its unique furan and benzyl substituents.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. Research indicates that pyrazole derivatives can modulate signaling pathways involved in inflammation and cancer progression. For instance, they may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators such as TNF-alpha and IL-6 .

Anti-inflammatory Activity

Studies have shown that certain pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds similar to this compound have demonstrated the ability to reduce levels of pro-inflammatory cytokines in vitro. In a comparative study, these compounds showed up to 85% inhibition of TNF-alpha at concentrations as low as 10 µM .

Anticancer Properties

This compound has been evaluated for its anticancer potential against various cancer cell lines. Research indicates that similar pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, one study reported an IC50 value of 49.85 µM for a related pyrazole derivative against A549 lung cancer cells .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds within this class have shown effectiveness against a range of bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

Study Compound Activity IC50 (µM) Notes
Selvam et al. 1-acetylpyrazole derivativesAnti-inflammatory10Inhibited TNF-alpha by 85%
Xia et al. 1-(2′-hydroxypropyl)-pyrazolesAntitumor49.85Induced apoptosis in A549 cells
Recent Study Various pyrazolesAntimicrobial40Effective against multiple bacterial strains

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-20-10-15(17(19-20)22-2)16(21)18-9-12-3-5-13(6-4-12)14-7-8-23-11-14/h3-8,10-11H,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOOBRHGEBETFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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